Garcimangosone C

Description

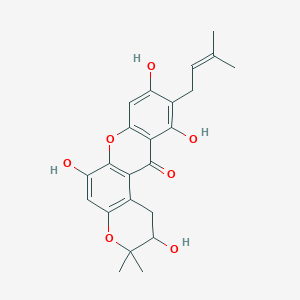

Garcimangosone C is a xanthone derivative isolated from Garcinia mangostana (mangosteen), a tropical fruit renowned for its bioactive phytochemicals . Its IUPAC name is 2,6,9,11-tetrahydroxy-3,3-dimethyl-10-(3-methylbut-2-enyl)-1,2-dihydropyrano[3,2-a]quinazolin-12-one, with the molecular formula C₂₃H₂₄O₇ and a molecular weight of 412.40 g/mol . Structurally, it belongs to the 1-phenylpyran class of flavonoids and features a fused pyranoquinazoline core with hydroxyl, methyl, and prenyl substituents . This compound exhibits notable pharmacokinetic properties, including high human intestinal absorption (98.82%) and moderate blood-brain barrier permeability (55%) .

Properties

Molecular Formula |

C23H24O7 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

2,6,9,11-tetrahydroxy-3,3-dimethyl-10-(3-methylbut-2-enyl)-1,2-dihydropyrano[3,2-a]xanthen-12-one |

InChI |

InChI=1S/C23H24O7/c1-10(2)5-6-11-13(24)8-16-19(20(11)27)21(28)18-12-7-17(26)23(3,4)30-15(12)9-14(25)22(18)29-16/h5,8-9,17,24-27H,6-7H2,1-4H3 |

InChI Key |

VPNBQMUAQMFCCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C=C3O)OC(C(C4)O)(C)C)O)C |

melting_point |

260-262°C |

physical_description |

Solid |

Synonyms |

garcimangosone C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Garcimangosone C shares biosynthetic origins with other xanthones and benzophenones in Garcinia species. Below is a comparative analysis with structurally or functionally related compounds:

Key Findings

Anti-Glycation Activity: Garcimangosone D outperforms this compound in inhibiting advanced glycation end products (AGEs), showing 88% inhibition of non-fluorescent AGEs at 1 mg/mL compared to C’s undefined anti-AGE role . Epicatechin (a flavanol co-isolated with Garcimangosone D) is the most potent AGE inhibitor in G. mangostana, suggesting synergistic effects among polyphenols .

Enzyme Interactions :

- This compound has broad-spectrum inhibition of cytochrome P450 enzymes (e.g., CYP3A4: 82.37% inhibition), whereas Garcimangosone B shows higher specificity for kinases like SRC .

- α-Mangostin and this compound both inhibit α-amylase, but α-mangostin’s IC₅₀ is better characterized .

Skin-Related Applications: Garcimangosone B and Subelliptenone C target MAPK3/ERK1 to suppress melanogenesis, while this compound’s role in skincare is linked to tyrosinase modulation (via MITF pathway) . Kaempferol derivatives (e.g., kaempferol-3-O-rhamnoside) from Garcinia species exhibit stronger anti-melanogenic activity than this compound .

Ecological and Biosynthetic Context: Taxonomically related Garcinia species (e.g., G. dulcis, G. atroviridis) produce structurally analogous compounds (e.g., vismiaphenone E, clusiachromene) with overlapping bioactivities, reflecting conserved biosynthetic pathways .

Q & A

Q. What are the recommended methods for the initial pharmacological evaluation of Garcimangosone C?

To assess this compound's drug-likeness, researchers should first apply Lipinski's Rule of Five to predict absorption and bioavailability. Computational tools like molecular docking (e.g., AutoDock Vina) can evaluate binding affinity to target proteins such as COX-2. Toxicity profiling using software like Toxtree helps identify mutagenic or carcinogenic risks. For example, this compound was shown to comply with Lipinski’s criteria, unlike its analog Garcimangosone D, which failed due to molecular weight and solubility issues .

Q. How should researchers design experiments to characterize this compound's physicochemical properties?

Begin with chromatographic techniques (HPLC, LC-MS) for purity assessment and structural elucidation via NMR and FT-IR spectroscopy. Solubility and stability studies under physiological pH conditions (e.g., simulated gastric fluid) are critical for oral bioavailability predictions. Include quantitative assays (e.g., UV-Vis spectrophotometry) to determine concentration-dependent activity. Raw data should be processed with error analysis (e.g., standard deviation, confidence intervals) to ensure reproducibility .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

Follow protocols validated for xanthone derivatives, emphasizing regioselective functionalization. Use catalysts like Lewis acids (e.g., BF₃·Et₂O) to optimize yield. Monitor reaction progress via TLC or GC-MS. Purification via column chromatography with silica gel and characterization using spectroscopic methods are essential. Document all synthetic steps, including solvent choices and temperature controls, to enable replication .

Advanced Research Questions

Q. How can researchers optimize in silico models to predict this compound's binding interactions with COX-2?

Advanced docking simulations should account for protein flexibility (e.g., molecular dynamics) and solvent effects. Compare this compound’s binding energy (ΔG) to known inhibitors like celecoxib. Analyze π-interactions (e.g., π-π stacking, π-cation) with COX-2 active-site residues (e.g., His94, His96). In one study, Garcimangosone A exhibited a ΔG of -10.1 kcal/mol, close to celecoxib’s -12.4 kcal/mol, suggesting competitive inhibition .

Q. What strategies resolve contradictory data on this compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

Conduct meta-analyses of pharmacokinetic studies to identify confounding variables (e.g., assay sensitivity, cell lines used). Validate findings using in vitro models (e.g., Caco-2 cells for permeability) and in vivo rodent studies. Consult domain experts to assess methodological flaws, such as unaccounted enzyme isoforms or interspecies differences .

Q. How should researchers design dose-response studies to evaluate this compound’s anti-inflammatory efficacy?

Use a factorial design with multiple dose levels (e.g., 0.1–100 μM) and controls (e.g., celecoxib). Measure COX-2 inhibition via enzyme-linked immunosorbent assay (ELISA) and correlate with cytokine levels (e.g., IL-6, TNF-α). Apply nonlinear regression models to calculate IC₅₀ values and assess toxicity thresholds (e.g., MTT assay). Include statistical power analysis to determine sample size adequacy .

Q. What computational approaches validate this compound’s selectivity across related enzymatic targets?

Perform comparative molecular docking against off-target proteins (e.g., COX-1, LOX) to assess specificity. Use machine learning algorithms (e.g., Random Forest) trained on structural descriptors (e.g., pharmacophore features, electrostatic potentials) to predict cross-reactivity risks. Cross-validate results with experimental kinase profiling assays .

Methodological and Data Analysis Questions

Q. How to synthesize fragmented literature on this compound’s bioactivity into a coherent research framework?

Adopt systematic review protocols (PRISMA guidelines) to screen studies for bias and relevance. Categorize findings by biological targets (e.g., COX-2, antioxidant pathways) and experimental models (e.g., in vitro, in vivo). Use tools like VOSviewer for bibliometric analysis to identify knowledge gaps, such as understudied mechanisms like NF-κB modulation .

Q. What statistical methods are suitable for analyzing this compound’s synergistic effects with other compounds?

Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy (CI < 1) or antagonism (CI > 1). Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Include dose-response matrices and isobolograms to visualize interactions. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How to address reproducibility challenges in this compound’s in vivo studies?

Standardize animal models (e.g., BALB/c mice for inflammation studies) and environmental conditions (diet, light cycles). Pre-register protocols on platforms like OSF to mitigate selective reporting. Use blinded data collection and independent replication cohorts. Share raw data and code publicly to facilitate meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.